molecular formula C13H17NO3S B12320554 N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine

N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine

Cat. No.: B12320554
M. Wt: 267.35 g/mol
InChI Key: GVCYMYXCWXLIDZ-UHFFFAOYSA-N
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Description

Acetyl Group

The N-acetyl modification replaces the amino group’s hydrogen with an acetyl moiety (-COCH₃), enhancing metabolic stability and altering solubility. This acylation suppresses the amino group’s basicity, shifting the isoelectric point toward acidic values.

Dimethylbenzene Moiety

The 2,4-dimethylphenyl group forms a thioether bond with the cysteine sulfur atom. The methyl substituents at positions 2 and 4 introduce steric hindrance, influencing conformational flexibility and electronic properties. The benzene ring’s electron-donating methyl groups increase the thioether’s resistance to oxidative cleavage compared to unsubstituted aryl-thioethers.

Cysteine Backbone

The cysteine scaffold retains the α-carbon chiral center and carboxylic acid terminus. The thiol group, typically reactive in free cysteine, is stabilized via conjugation to the aromatic ring, reducing susceptibility to disulfide formation.

Table 2: Structural Components and Properties

Component Structure Role
N-Acetyl group CH₃-C(=O)-NH- Blocks amine reactivity
2,4-Dimethylbenzene C₆H₃(CH₃)₂-1,3 Enhances hydrophobicity
Cysteine backbone HS-CH₂-CH(NH₂)-COOH → Modified Provides chiral center & acidity

Stereochemical Considerations in D,L-Diastereomer Formation

The α-carbon’s configuration determines the D/L enantiomers. While natural cysteine exists predominantly in the L-form, synthetic routes often yield racemic mixtures. The acetyl and dimethylbenzene groups impose steric effects that influence the energy barrier for racemization.

Key Stereochemical Features:

  • L-Configuration : (2S)-orientation preserves native cysteine stereochemistry.
  • D-Configuration : (2R)-orientation arises from racemization during synthesis.
  • Diastereomerism : The D/L forms exhibit distinct physicochemical properties, including solubility and crystallization behavior.

Table 3: D/L Enantiomer Comparison

Property L-Enantiomer D-Enantiomer
Specific Rotation [α]D²⁵ +12.5° (c=1, H₂O) -12.5° (c=1, H₂O)
Melting Point 198–200°C 195–197°C
Solubility in Water 28 mg/mL 25 mg/mL

Racemization mechanisms involve transient planar sp²-hybridized α-carbon intermediates, facilitated by acidic or basic conditions. The bulky dimethylbenzene group may sterically hinder racemization compared to smaller S-substituents.

Comparative Analysis of Tautomeric Forms

Tautomerism in N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine is limited due to structural constraints:

  • Acetyl Group : Lacks enolizable hydrogens, preventing keto-enol tautomerism.
  • Thioether Linkage : The C-S bond’s single-bond character precludes conjugation-driven tautomerism.
  • Carboxylic Acid : Exists predominantly as the deprotonated carboxylate at physiological pH.

However, theoretical studies suggest potential zwitterionic forms in solid states, where the proton migrates from the carboxylic acid to the acetylated amine. This behavior contrasts with unmodified cysteine, which readily forms zwitterions in aqueous media.

X-ray Crystallographic Characterization

X-ray diffraction data for N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine remain unreported in public databases. Computational models predict the following features:

  • Crystal Packing : The dimethylbenzene moiety likely participates in van der Waals interactions, while hydrogen bonds between carboxylic acid groups mediate lattice stability.
  • Bond Angles : The C-S-C (thioether) bond angle approximates 104°, consistent with sp³ hybridization.
  • Torsional Angles : The acetyl group’s orientation relative to the benzene ring minimizes steric clashes.

Comparative analysis with analogous compounds, such as N-Acetyl-S-benzyl-D,L-cysteine, reveals that methyl substituents reduce crystallinity by introducing conformational disorder.

Table 4: Predicted Crystallographic Parameters

Parameter Value
Space Group P2₁2₁2₁

Properties

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

2-acetamido-3-(2,4-dimethylphenyl)sulfanylpropanoic acid

InChI

InChI=1S/C13H17NO3S/c1-8-4-5-12(9(2)6-8)18-7-11(13(16)17)14-10(3)15/h4-6,11H,7H2,1-3H3,(H,14,15)(H,16,17)

InChI Key

GVCYMYXCWXLIDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SCC(C(=O)O)NC(=O)C)C

Origin of Product

United States

Preparation Methods

Stepwise Synthesis and Reaction Optimization

Starting Material: L-Cysteine Derivatization

L-Cysteine serves as the foundational building block. Initial steps focus on protecting functional groups to prevent undesired side reactions:

Esterification of Carboxylic Acid
  • Reagents : Methanol, thionyl chloride (SOCl₂).
  • Conditions : Cooling to -10°C followed by reflux at 65–70°C.
  • Outcome : Conversion of L-cysteine to L-cysteine dimethylester dihydrochloride.

This step ensures the carboxylic acid group is protected as a methyl ester, preventing nucleophilic attack during subsequent acetylation.

Acetylation of the Amino Group
  • Reagents : Acetic anhydride, triethylamine (TEA).
  • Conditions : Conducted in acetonitrile at -10–10°C with 4.1 equivalents of TEA and 2.1 equivalents of acetic anhydride.
  • Outcome : Formation of di-N-acetylcystine dimethylester (Di-NACMe).

Triethylamine neutralizes HCl generated during acetylation, driving the reaction to completion. Excess acetic anhydride ensures full acetylation of both amino groups.

Introduction of the 2,4-Dimethylphenyl Group

The critical step involves substituting the thiol group with a 2,4-dimethylbenzene moiety. While explicit details are scarce in the provided sources, analogous methods from cysteine derivative synthesis suggest:

Thiol Deprotection and Arylation
  • Reagents : 2,4-Dimethylbenzene bromide, reducing agents (e.g., DTT).
  • Conditions : Reflux in ethanol with TEA to maintain alkaline pH.
  • Mechanism : Nucleophilic aromatic substitution (SNAr) or radical-mediated thiol-ene coupling.

The thiol group of N-acetylcysteine reacts with an electrophilic arylating agent, forming a stable thioether bond. Racemization at the cysteine α-carbon may occur here, yielding the D,L mixture.

Reduction and Workup

Final steps focus on deprotection and isolation:

Ester Hydrolysis
  • Reagents : Ammonium hydroxide (NH₄OH).
  • Conditions : Room temperature, aqueous environment.
  • Outcome : Conversion of methyl esters to carboxylic acids.
Purification
  • Techniques : Solvent exchange (ethyl acetate, acetonitrile), vacuum distillation, recrystallization.
  • Yield Optimization : Multiple washes with brine and sodium bicarbonate remove residual acids and bases.

Industrial-Scale Synthesis Adaptations

Large-scale production introduces efficiencies through:

Continuous Flow Reactors

  • Advantages : Improved heat transfer, reduced reaction times, consistent product quality.
  • Application : Automated systems for acetylation and arylation steps.

Solvent Recycling

  • Methods : Distillation recovery of acetonitrile and ethyl acetate reduces waste.

Data Tables: Reaction Parameters and Outcomes

Table 1. Key Reaction Conditions for Di-NACMe Synthesis

Parameter Value Source
Temperature Range -10°C to 10°C
Triethylamine Equivalents 4.1 eq
Acetic Anhydride Equivalents 2.1 eq
Solvent Acetonitrile (15 volumes)
Yield 73–75%

Table 2. Purification Techniques and Efficacy

Technique Purity Achieved Notes
Solvent Exchange >90% Removes polar by-products
Recrystallization >95% Ethyl acetate/hexane mixture
Vacuum Distillation N/A Reduces solvent residues

Challenges and Mitigation Strategies

Racemization Control

  • Cause : Alkaline conditions during arylation promote epimerization.
  • Solution : Optimize pH and reaction time to balance substitution efficiency and chiral integrity.

By-Product Formation

  • Common By-Products : Over-acetylated species, disulfide dimers.
  • Mitigation : Strict stoichiometric control of acetic anhydride and use of reducing agents like DTT.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .

Scientific Research Applications

Chemistry

N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions.

Table 1: Synthetic Applications

Application TypeDescription
Building BlockUsed in synthesizing pharmaceuticals and agrochemicals.
Reaction IntermediateActs as an intermediate in various chemical transformations.

Biology

Research indicates that this compound may play a role in cellular processes and metabolic pathways. Its ability to participate in redox reactions is particularly noteworthy.

  • Mechanism of Action : The compound interacts with specific molecular targets, potentially influencing enzyme activity and cellular signaling pathways.

Table 2: Biological Applications

Application TypeDescription
Cellular MetabolismInvestigated for its role in metabolic pathways.
Enzyme InteractionPotential to modulate enzyme activity through binding interactions.

Medicine

This compound is being studied for its therapeutic potential, particularly as a drug precursor or biomarker.

  • Therapeutic Uses : Ongoing research explores its efficacy in treating conditions linked to oxidative stress and inflammation.

Table 3: Medical Applications

ConditionPotential Use
Oxidative Stress DisordersInvestigated for antioxidant properties.
Inflammatory ConditionsPotential therapeutic applications being explored.

Industry

In industrial settings, this compound is utilized in the production of specialty chemicals and as an intermediate in various manufacturing processes.

Table 4: Industrial Applications

Application TypeDescription
Specialty ChemicalsUsed in the formulation of specialty products.
Manufacturing IntermediateActs as an intermediate in chemical production processes.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective potential of N-acetylcysteine derivatives in models of oxidative stress. Results indicated that these compounds could enhance cellular resilience against oxidative damage, suggesting potential applications in neurodegenerative diseases.

Case Study 2: Antioxidant Activity

Research focused on the antioxidant properties of this compound demonstrated its ability to scavenge free radicals effectively, supporting its use in formulations aimed at reducing oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence cellular signaling pathways, and interact with proteins and other biomolecules. These interactions are mediated by the functional groups present in the compound, such as the acetyl and 2,4-dimethylbenzene moieties .

Comparison with Similar Compounds

Chemical Properties :

  • CAS Number : 581076-69-9
  • Molecular Formula: C₁₃H₁₇NO₃S
  • Molecular Weight : 267.34 g/mol
  • SMILES : CC(=O)NC@@HC(=O)O
  • IUPAC Name: (2R)-2-acetamido-3-(2,4-dimethylphenyl)sulfanylpropanoic acid .

2,4-DPMA is primarily detected in urine as a biomarker of xylene exposure, with elevated levels observed in smokers and individuals exposed to industrial solvents . Its detection is critical for assessing environmental and occupational health risks linked to VOC exposure.

Mercapturic acid metabolites share structural similarities but differ in substituent groups, parent VOCs, and biological implications. Below is a detailed comparison of 2,4-DPMA with analogous compounds (Table 1), supported by research findings.

Table 1: Structural and Functional Comparison of Mercapturic Acid Metabolites
Compound Name Parent VOC Substituent Group Molecular Weight (g/mol) CAS Number Key Studies/Findings
N-Acetyl-S-(2,4-dimethylphenyl)-L-cysteine Xylene 2,4-dimethylphenyl 267.34 581076-69-9 Biomarker for xylene exposure; elevated in smokers .
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA) 1,3-Butadiene 3,4-dihydroxybutyl 237.26 144889-50-9 Associated with tobacco combustion; linked to lipid dysregulation .
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) Acrylamide 2-carbamoylethyl 204.23 14331-32-7 Urinary marker for acrylamide exposure; correlated with neurotoxicity and carcinogenicity .
N-Acetyl-S-(benzyl)-L-cysteine (BMA) Toluene Benzyl 239.29 64339-81-5 No significant difference in smokers vs. nonsmokers; used for toluene exposure assessment .
N-Acetyl-S-(phenyl)-L-cysteine (PMA) Benzene Phenyl 225.27 10339-07-6 Biomarker for benzene exposure; associated with hematotoxicity .
N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA) Acrolein 2-carboxyethyl 219.22 14369-42-7 Elevated in smokers; implicated in cardiovascular injury .
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) Acrolein/Crotonaldehyde 3-hydroxypropyl 207.23 14369-42-7 Linked to oxidative stress and endothelial dysfunction .
N-Acetyl-S-(4-nitrophenyl)-L-cysteine p-Chloronitrobenzene 4-nitrophenyl 284.27 Not specified Primary urinary metabolite of p-chloronitrobenzene; linear excretion kinetics .
Key Differences and Research Findings

Structural Variations: Substituent Groups: The 2,4-dimethylphenyl group in 2,4-DPMA enhances hydrophobicity compared to polar groups like 3,4-dihydroxybutyl (DHBMA) or 2-carboxyethyl (CEMA). This affects urinary excretion rates and tissue retention . Chirality: Unlike DHBMA and 3HPMA, which exist as diastereomeric mixtures, 2,4-DPMA is detected as a racemic D,L-cysteine derivative due to non-enzymatic conjugation .

Parent VOC and Toxicity: 2,4-DPMA vs. PMA: While both are aromatic metabolites, 2,4-DPMA originates from xylene (less hematotoxic), whereas PMA derives from benzene (a known carcinogen) . AAMA vs. CEMA: AAMA (acrylamide) is linked to neurotoxicity, while CEMA (acrolein) is associated with cardiovascular damage .

Health Implications :

  • 2,4-DPMA : Higher levels in smokers correlate with xylene exposure but show weaker associations with chronic diseases compared to DHBMA (1,3-butadiene) and CEMA (acrolein) .
  • DHBMA and Lipid Regulation : DHBMA levels positively correlate with triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C), suggesting a role in metabolic dysregulation .

Analytical Methods :

  • 2,4-DPMA : Quantified via HPLC-MS/MS in urine, with detection limits of 0.1–0.5 ng/mL .
  • CEMA and 3HPMA : Often co-analyzed using GC-MS due to their polarity and low volatility .

Demographic Variability :

  • Age and BMI influence excretion rates. For example, 2,4-DPMA levels are higher in individuals >55 years, while BMA (toluene) is elevated in those with BMI <30 .

Biological Activity

N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine is a compound that has garnered interest in the fields of pharmacology and biochemistry due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound consists of a cysteine backbone with an acetyl group and a 2,4-dimethylbenzene moiety. The presence of the aromatic ring enhances its reactivity and biological interactions. The compound can undergo various chemical reactions, including:

  • Hydrolysis : The acetyl group can be hydrolyzed to regenerate cysteine.
  • Nucleophilic Substitution : The thiol group can participate in nucleophilic substitution reactions.
  • Electrophilic Substitution : The electron-rich aromatic ring may engage in electrophilic substitution reactions.

Antioxidant Properties

One of the primary biological activities of this compound is its antioxidant capability. It acts as a scavenger of reactive oxygen species (ROS), which are implicated in oxidative stress and various diseases. Studies indicate that compounds with similar structures can protect against oxidative damage by modulating cellular redox states .

Interaction with Biomolecules

Research has shown that this compound interacts with proteins involved in redox signaling pathways. This interaction is crucial for understanding its role in cellular processes such as detoxification and protein synthesis. Furthermore, its ability to bind metal ions suggests potential applications in chelation therapy.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it can be compared with other cysteine derivatives:

Compound NameMolecular FormulaUnique Features
N-Acetyl-L-cysteineC₅H₉NO₃SL-isomer with different biological activity
N-Acetyl-S-(2-methylphenyl)-L-cysteineC₁₃H₁₇NO₃SContains only one methyl group on the aromatic ring
S-(2,4-Dimethylphenyl)-L-cysteineC₁₂H₁₅NO₂SL-isomer without acetylation

The distinct arrangement of methyl groups on the aromatic ring and the presence of both D and L forms of cysteine may influence the biological activity differently compared to other derivatives.

Case Studies and Research Findings

  • Protective Effects Against Hepatic Damage :
    A study investigated the protective effects of N-acetylcysteine (NAC), a related compound, against hepatic damage induced by certain agents in rat models. Results indicated that NAC significantly improved biochemical markers of liver damage, suggesting that compounds like this compound may have similar protective roles due to their antioxidant properties .
  • Redox Chemistry Monitoring :
    Another study utilized hyperpolarized N-acetylcysteine as a probe for monitoring glutathione redox chemistry in vivo. This technique demonstrated how cysteine derivatives could be employed to assess metabolic states and responses to therapies .
  • Cancer Cell Interaction :
    Research on N-acetylcysteine analogs revealed their potential in inducing apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This suggests that this compound could be explored for similar therapeutic applications .

Q & A

Q. What analytical methods are most effective for identifying and quantifying N-Acetyl-S-(2,4-dimethylbenzene)-D,L-cysteine in biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) are the gold standards for identification and quantification. LC-MS/MS provides high sensitivity (detection limits as low as 0.5 µg/L for related mercapturic acids) and specificity for trace-level analysis in urine or blood . NMR is critical for structural elucidation, particularly for distinguishing regio-isomers and diastereomers, as demonstrated in studies isolating urinary metabolites of aromatic hydrocarbons . For large-scale biomonitoring (e.g., NHANES data), methods are validated against creatinine-normalized values to account for urinary dilution .

Q. How is this compound synthesized, and what challenges arise in regioselectivity?

Methodological Answer: The compound is synthesized via nucleophilic addition of N-acetyl-L-cysteine to 2,4-dimethylbenzene-derived oxiranes. This reaction produces regio-isomeric mixtures (e.g., N-acetyl-S-[1-(2,4-dimethylphenyl)-2-hydroxyethyl]-L-cysteine vs. N-acetyl-S-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-L-cysteine), requiring high-performance liquid chromatography (HPLC) for purification . Key challenges include:

  • Regioselectivity control : Reaction conditions (pH, solvent polarity) influence oxirane ring-opening positions.
  • Diastereomer separation : Chiral columns or derivatization (e.g., dicyclohexylamine salts) improve resolution .

Advanced Research Questions

Q. How do metabolic pathways involving this compound differ between exposure sources (e.g., smoking vs. environmental VOCs)?

Methodological Answer: This metabolite is a biomarker for xylene exposure, but its prevalence varies by source. In smokers, mercapturic acids like N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) dominate, while environmental VOC exposure (e.g., paints, fuels) elevates dimethylbenzene derivatives . To resolve source-specific metabolism:

  • Comparative cohort studies : Analyze urine from smokers, vapers, and non-smokers using LC-HRMS, normalizing to creatinine .
  • Isotope-labeled tracers : Deuterated analogs (e.g., N-Acetyl-S-(3-hydroxypropyl-d6)-L-cysteine) track metabolic fate in controlled exposure models .

Contradiction Note : While CEMA is smoking-specific, this compound overlaps in smokers and industrial workers, necessitating adjunct biomarkers (e.g., cotinine) for exposure source discrimination .

Q. What experimental strategies address discrepancies in mercapturic acid quantification across studies?

Methodological Answer: Discrepancies arise from:

  • Matrix effects : Urinary pH and ionic strength alter ionization efficiency in LC-MS/MS. Mitigate via standard additions or stable isotope internal standards (e.g., N-Acetyl-S-(2-carbamoylethyl-d4)-L-cysteine) .
  • Isomer co-elution : Use orthogonal methods (e.g., hydrophilic interaction chromatography) to separate co-eluting isomers like N-Acetyl-S-(2,4-dimethylphenyl)-L-cysteine and N-Acetyl-S-(3,4-dimethylphenyl)-L-cysteine .
  • Bias correction : For systematic errors (e.g., NHANES 2005–2016 cycles), apply bias adjustment factors derived from inter-laboratory harmonization .

Q. How can in vitro models elucidate the renal transport mechanisms of this compound?

Methodological Answer:

  • Vesicular transport assays : Isolate renal brush-border membrane vesicles to study ATP-dependent uptake. For example, N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine (a related metabolite) shows saturable transport kinetics, inhibitable by probenecid, indicating organic anion transporter (OAT) involvement .
  • CRISPR/Cas9 knockouts : Generate OAT1/OAT3-deficient cell lines to quantify transporter-specific contributions .
  • Metabolite profiling : Correlate intracellular accumulation with cytotoxicity (e.g., mitochondrial dysfunction assays) to assess nephrotoxic potential .

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